

Technical Support Center: Strategies to Prevent Picoxystrobin Resistance

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Compound of Interest

Compound Name: *Picoxystrobin*

Cat. No.: *B033183*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the development of resistance to the fungicide **picoxystrobin**.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of **picoxystrobin**?

A1: **Picoxystrobin** is a strobilurin fungicide that belongs to the Quinone outside Inhibitor (QoI) group (FRAC Group 11).[1] It acts by inhibiting mitochondrial respiration in fungi by blocking electron transfer at the Qo center of the cytochrome bc1 complex, which is essential for ATP production and fungal growth.[2][3][4]

Q2: How does resistance to **picoxystrobin** develop in fungal populations?

A2: Resistance to **picoxystrobin** and other QoI fungicides is primarily caused by a single point mutation in the mitochondrial cytochrome b (cytb) gene.[4] The most common mutation is a substitution of glycine with alanine at codon 143 (G143A), which reduces the binding affinity of the fungicide to its target site.[4] Other mechanisms can include the expression of alternative oxidase (AOX) and efflux pumps that actively remove the fungicide from the fungal cell.

Q3: What are the primary strategies to prevent the development of **picoxystrobin** resistance?

A3: The core strategies for preventing **picoxystrobin** resistance focus on reducing the selection pressure on fungal populations. This can be achieved through:

- Fungicide Rotation: Avoid consecutive applications of **picoxystrobin** or other FRAC Group 11 fungicides. Rotate with fungicides that have different modes of action.[\[5\]](#)
- Tank Mixtures: Apply **picoxystrobin** in a tank mix with a multi-site fungicide to provide an alternative mode of action against potentially resistant individuals.
- Integrated Pest Management (IPM): Employ a holistic approach that includes the use of resistant crop varieties, cultural practices to reduce disease pressure, and monitoring of pathogen populations.[\[5\]](#)
- Adherence to Label Recommendations: Always use **picoxystrobin** at the recommended dosage and application intervals. Using lower rates can select for partially resistant individuals.

Q4: Is there cross-resistance between **picoxystrobin** and other fungicides?

A4: Yes, there is a high risk of cross-resistance between **picoxystrobin** and other strobilurin fungicides within FRAC Group 11, such as azoxystrobin and pyraclostrobin. Fungal isolates resistant to one of these fungicides are often resistant to others in the same group due to the shared mode of action.

Troubleshooting Guides

In Vitro Sensitivity Assays

Problem	Possible Cause(s)	Recommended Solution(s)
High variability in EC50 values between replicates.	Inconsistent inoculum size or age. Uneven distribution of the fungicide in the agar medium. Contamination of cultures.	Use a standardized inoculum, such as a mycelial plug of a specific size from the actively growing edge of a culture. Ensure thorough mixing of the fungicide in the molten agar before pouring plates. Use sterile techniques to prevent contamination.
No fungal growth, even at the lowest fungicide concentration.	The lowest concentration tested is still too high for the pathogen. The fungal isolate is not viable.	Perform a preliminary range-finding experiment with a wider range of lower concentrations. Check the viability of the fungal isolate by plating it on a fungicide-free medium.
Fungal growth at all fungicide concentrations.	The fungal isolate is highly resistant. The fungicide stock solution has degraded.	Extend the range of fungicide concentrations to higher levels. Prepare a fresh stock solution of picoxystrobin and verify its concentration.

Molecular Detection of Resistance

Problem	Possible Cause(s)	Recommended Solution(s)
No PCR amplification (no band on the gel).	Poor DNA quality or quantity. PCR inhibitors present in the DNA extract. Incorrect PCR cycling conditions or primer design.	Re-extract the fungal DNA using a validated protocol. Include a DNA purification step to remove potential inhibitors. Optimize the annealing temperature and extension time. Verify the primer sequences and their specificity.
Non-specific PCR products (multiple bands on the gel).	The annealing temperature is too low. Poor primer design.	Increase the annealing temperature in increments of 1-2°C. Design new primers with higher specificity for the target region of the cytb gene.
Inconclusive sequencing results for the G143A mutation.	Low-quality PCR product used for sequencing. Presence of mixed genotypes (sensitive and resistant) in the original isolate.	Purify the PCR product before sending it for sequencing. If a mixed population is suspected, clone the PCR product and sequence individual clones, or use a quantitative method like qPCR.

Data Presentation

Table 1: **Picoxystrobin** Sensitivity in Fungal Pathogens

Fungal Pathogen	Isolate Type	Mean EC50 (µg/mL)*	Resistance Factor (RF)**	Reference
Colletotrichum gloeosporioides	Sensitive	10.752 ± 2.973	-	[6]
Colletotrichum gloeosporioides	Resistant	>100	>9.3	[6]
Penicillium digitatum	Sensitive	0.007 - 0.028	-	[7]
Penicillium digitatum	Moderately Resistant	0.1 - 1.0	3.6 - 142.8	[7]
Phakopsora pachyrhizi	Sensitive	Not specified	-	[8]
Phakopsora pachyrhizi	Reduced Sensitivity	Not specified	-	[8]

*EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. **Resistance Factor is the ratio of the EC50 of the resistant isolate to the EC50 of the sensitive isolate.

Experimental Protocols

Protocol 1: Determination of EC50 for Picoxystrobin using Mycelial Growth Inhibition Assay

- Preparation of Fungicide Stock Solution:
 - Prepare a 10 mg/mL stock solution of analytical grade **picoxystrobin** in acetone.
 - Store the stock solution at 4°C in the dark.
- Preparation of Fungicide-Amended Media:
 - Autoclave Potato Dextrose Agar (PDA) and cool it to 50-55°C in a water bath.

- Add the appropriate volume of the **picoxystrobin** stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final concentration of acetone does not exceed 1% (v/v) in the medium.
- Pour the amended PDA into sterile 90 mm Petri dishes.
- Inoculation:
 - From the actively growing margin of a 7-day-old culture of the fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.
 - Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended PDA plate.
- Incubation:
 - Incubate the plates at 25°C in the dark.
- Data Collection and Analysis:
 - Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate (0 µg/mL **picoxystrobin**) reaches approximately 80% of the plate diameter.
 - Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
 - Determine the EC50 value by probit analysis of the log-transformed fungicide concentrations and the corresponding inhibition percentages.

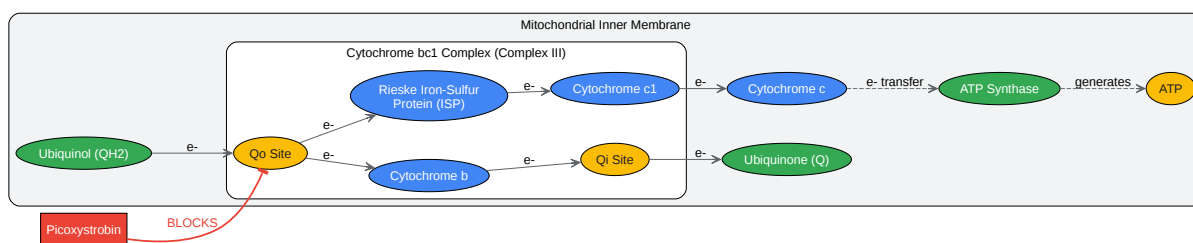
Protocol 2: Molecular Detection of the G143A Mutation in the *cytb* Gene

- DNA Extraction:
 - Extract genomic DNA from a pure culture of the fungal isolate using a suitable fungal DNA extraction kit or a standard CTAB method.

- PCR Amplification:
 - Amplify a fragment of the *cytb* gene spanning codon 143 using specific primers.
 - Perform PCR in a 25 μ L reaction volume containing:
 - 1X PCR buffer
 - 2.5 mM MgCl₂
 - 0.2 mM dNTPs
 - 0.4 μ M of each primer
 - 1 U of Taq DNA polymerase
 - ~50 ng of genomic DNA
 - Use the following thermal cycling conditions:
 - Initial denaturation at 94°C for 3 minutes.
 - 35 cycles of:
 - Denaturation at 94°C for 30 seconds.
 - Annealing at 55-60°C (optimize for specific primers) for 30 seconds.
 - Extension at 72°C for 1 minute.
 - Final extension at 72°C for 10 minutes.
- Analysis of PCR Products:
 - Visualize the PCR products on a 1.5% agarose gel to confirm the amplification of a single band of the expected size.
 - Purify the PCR product using a commercial kit.

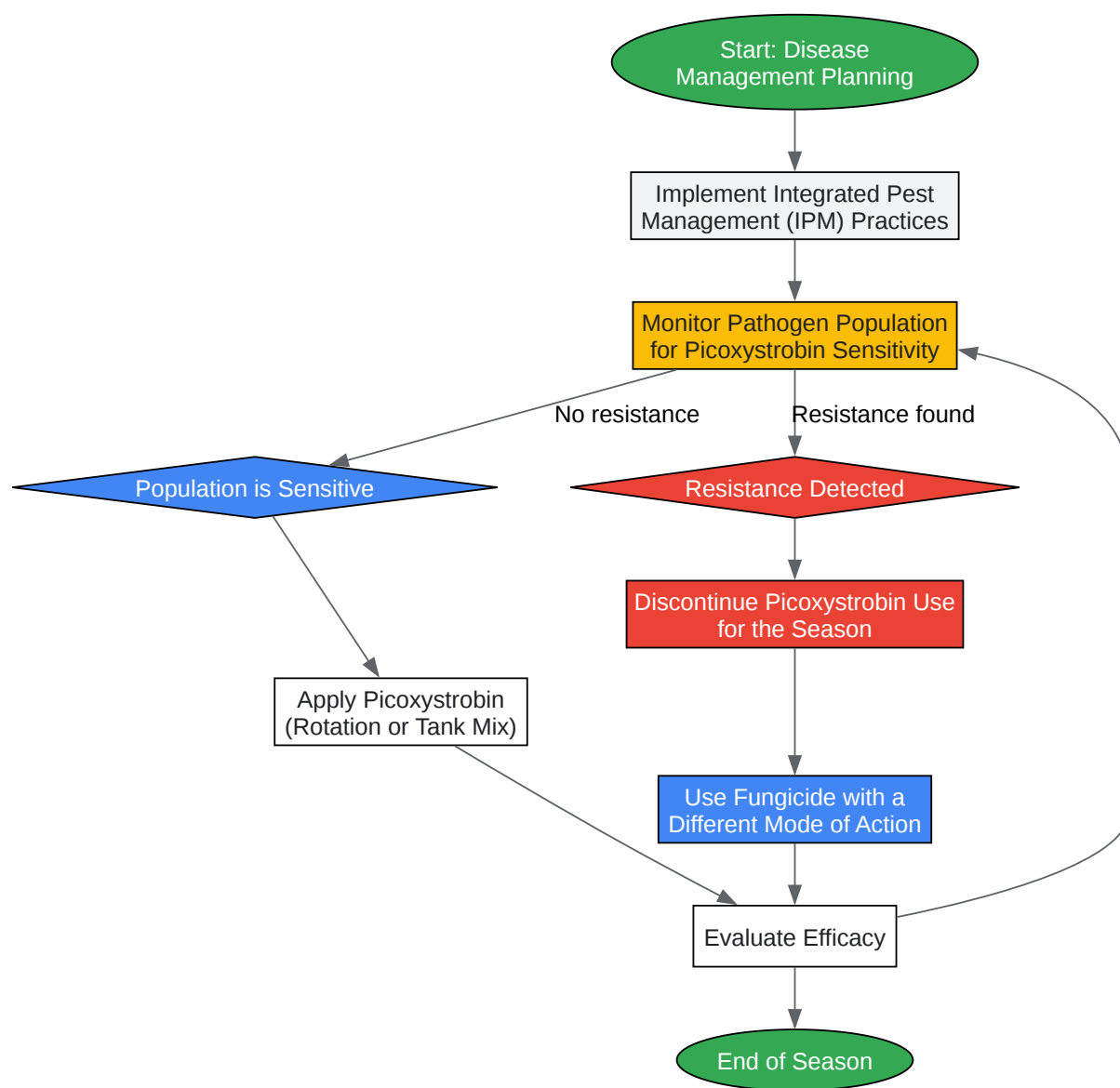
- Sequencing and Mutation Analysis:
 - Sequence the purified PCR product using one of the PCR primers.
 - Align the resulting sequence with a reference cytb gene sequence from a sensitive isolate to identify the presence of the G143A mutation (a GGT to GCT or GCC transversion).

Mandatory Visualizations



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Caption: Mode of action of **picoxystrobin** in the fungal mitochondrial respiratory chain.



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Caption: Decision-making workflow for **picoxystrobin** resistance management.

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